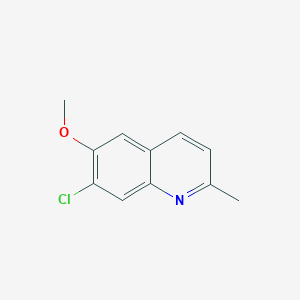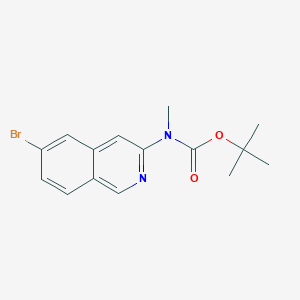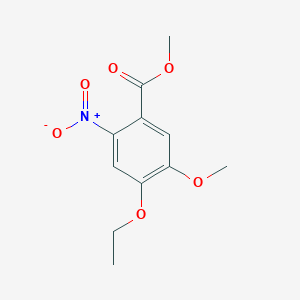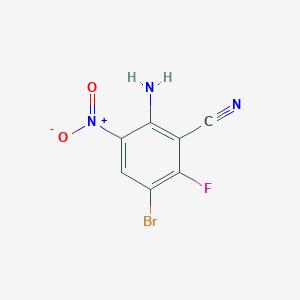
6-(2,5-Dimethylphenoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Dimethylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C13H14N2O It is known for its unique structure, which includes a pyridine ring substituted with an amine group and an ether linkage to a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethylphenoxy)pyridin-3-amine typically involves the reaction of 2,5-dimethylphenol with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,5-Dimethylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as DMF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens, amines, or thiols.
Aplicaciones Científicas De Investigación
6-(2,5-Dimethylphenoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its chemical stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 6-(2,5-Dimethylphenoxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(2,4-Dimethylphenyl)oxy]-3-pyridinamine
- 6-[(2,6-Dimethylphenyl)oxy]-3-pyridinamine
- 6-[(3,5-Dimethylphenyl)oxy]-3-pyridinamine
Uniqueness
6-(2,5-Dimethylphenoxy)pyridin-3-amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical behavior, and biological activity compared to its similar compounds.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
6-(2,5-dimethylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-9-3-4-10(2)12(7-9)16-13-6-5-11(14)8-15-13/h3-8H,14H2,1-2H3 |
Clave InChI |
JOZKBYSDPAZWLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OC2=NC=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














